molecular formula C7H9ClFNO B112717 o-(4-Fluorobenzyl)hydroxylamine hydrochloride CAS No. 51572-89-5

o-(4-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B112717
CAS No.: 51572-89-5
M. Wt: 177.6 g/mol
InChI Key: YZNDOVGYWWHJBB-UHFFFAOYSA-N
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Description

o-(4-Fluorobenzyl)hydroxylamine hydrochloride (CAS: 51572-89-5) is a hydroxylamine derivative with the molecular formula C₇H₉ClFNO and a molecular weight of 177.604 g/mol . Structurally, it features a fluorobenzyl group attached to the hydroxylamine moiety, which confers unique electronic and steric properties. Key physical characteristics include a melting point range of 225–235°C and a boiling point of 244.1°C at 760 mmHg . Its synthesis typically involves alkylation of N-hydroxyphtalimide with 4-fluorobenzyl bromide, followed by deprotection using NH₃/MeOH and HCl treatment to yield the hydrochloride salt .

This compound serves as a critical intermediate in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules and derivatization protocols. Its fluorinated aromatic ring enhances stability and influences reactivity in nucleophilic reactions, making it valuable in targeted chemical modifications .

Properties

IUPAC Name

O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNDOVGYWWHJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-89-5
Record name Hydroxylamine, O-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
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Record name 51572-89-5
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Preparation Methods

Mitsunobu Reaction for Intermediate Formation

The first step involves the coupling of 4-fluorobenzyl alcohol with N-hydroxyphthalimide under Mitsunobu conditions. Key reagents include triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF). The reaction proceeds at 0–5°C under nitrogen atmosphere to prevent oxidation.

4-Fluorobenzyl alcohol+N-hydroxyphthalimideDEAD, PPh₃THF, 0–5°CO-(4-fluorobenzyl)phthalimide\text{4-Fluorobenzyl alcohol} + \text{N-hydroxyphthalimide} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF, 0–5°C}} \text{O-(4-fluorobenzyl)phthalimide}

The intermediate phthalimide derivative is isolated via vacuum filtration and washed with cold diethyl ether to remove residual reagents. Typical yields range from 75% to 85% under optimized conditions.

Deprotection to Hydroxylamine Hydrochloride

The phthalimide-protected intermediate undergoes deprotection using hydrazine monohydrate in ethanol. This step cleaves the phthalimide group, releasing the free hydroxylamine base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

O-(4-fluorobenzyl)phthalimideHClNH₂NH₂\cdotpH₂O, EtOHo-(4-fluorobenzyl)hydroxylamine hydrochloride\text{O-(4-fluorobenzyl)phthalimide} \xrightarrow[\text{HCl}]{\text{NH₂NH₂·H₂O, EtOH}} \text{this compound}

Reaction conditions for this step include stirring at room temperature for 12–16 hours, followed by acidification to pH 2–3. The product precipitates as a white crystalline solid, with yields exceeding 90% after recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Temperature and Atmosphere Control

  • Mitsunobu Reaction : Maintaining temperatures below 5°C minimizes side reactions such as over-oxidation or dimerization. An inert nitrogen atmosphere is critical to prevent degradation of sensitive intermediates.

  • Deprotection : Room-temperature conditions ensure complete reaction without excessive decomposition. Elevated temperatures (>30°C) risk hydrolyzing the hydroxylamine product.

Solvent and Reagent Ratios

ParameterOptimal ValueEffect on Yield/Purity
DEAD:PPh₃ molar ratio1:1.2Maximizes coupling efficiency
Hydrazine concentration2.0 equiv.Ensures complete deprotection
Ethanol/water ratio7:3 (v/v)Enhances crystallization

Deviations from these ratios reduce yield by 15–20%, as observed in comparative studies.

Industrial-Scale Production Considerations

Scaling up the synthesis requires modifications to accommodate equipment limitations and safety protocols:

Batch Reactor Design

  • Mitsunobu Step : Jacketed reactors with cooling systems maintain low temperatures. Continuous nitrogen purging prevents oxidative byproducts.

  • Deprotection : Stainless steel vessels resistant to hydrochloric acid corrosion are essential. Automated pH adjustment systems ensure consistent product quality.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >98% purity. Slow cooling rates (1°C/min) favor large crystal formation, simplifying filtration.

  • Washing Protocols : Cold diethyl ether (3 × 50 mL per 100 g product) removes residual triphenylphosphine oxide and hydrazine byproducts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v)

  • Retention Time : 8.2 ± 0.3 minutes

  • Purity : ≥98% (UV detection at 254 nm)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 7.45 (d, J = 8.5 Hz, 2H, aromatic H)

    • δ 4.85 (s, 2H, NH₂)

    • δ 4.20 (s, 2H, CH₂)

    • δ 2.50 (s, 1H, OH, exchanges with D₂O)

  • ¹³C NMR :

    • δ 162.1 (C-F)

    • δ 135.6–115.2 (aromatic carbons)

    • δ 55.8 (CH₂)

Mass Spectrometry

  • ESI-MS (m/z) : 156.1 [M+H]⁺ (calculated for C₇H₈FNO⁺: 156.06).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Trace amounts of 4-fluorobenzyl alcohol (≤2%) from incomplete Mitsunobu reaction.

  • Solution : Increase DEAD stoichiometry to 1.5 equiv. and extend reaction time to 24 hours.

Hydrochloride Salt Hygroscopicity

  • Issue : Absorption of moisture during storage alters crystallinity.

  • Solution : Store under argon in desiccators with silica gel. Lyophilization improves long-term stability .

Chemical Reactions Analysis

Types of Reactions: o-(4-Fluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oximes: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of o-(4-Fluorobenzyl)hydroxylamine hydrochloride as an inhibitor of key enzymes involved in various biochemical pathways. For instance, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression and cancer progression.

  • Mechanism of Action : The compound acts as a competitive inhibitor by binding to the heme iron of IDO1, disrupting its catalytic activity. This interaction has been quantified with Ki values indicating strong binding affinity, suggesting its potential as a therapeutic agent for cancer treatment .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for the development of new drugs targeting various diseases.

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit nanomolar potency against cancer cell lines, demonstrating low toxicity profiles. This suggests that modifications to the hydroxylamine structure could lead to novel anticancer therapies .
  • EGFR Inhibition : The compound has also been explored as a selective inhibitor for epidermal growth factor receptor (EGFR), particularly in drug-resistant cancer models. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in treating central nervous system tumors .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other bioactive molecules.

  • Synthesis of Derivatives : this compound can be utilized to synthesize various derivatives that possess enhanced biological activities. For example, modifications to the hydroxylamine moiety can yield compounds with improved selectivity and potency against specific targets .

Case Study 1: IDO1 Inhibition

A study conducted on O-alkylhydroxylamines demonstrated that this compound exhibits significant inhibitory effects on IDO1. The research highlighted its potential in cancer immunotherapy, providing evidence through enzyme kinetics and cellular assays that support its use as a lead compound for further development .

Case Study 2: Brain-Penetrant EGFR Inhibitors

Research focusing on the modification of this compound led to the discovery of new EGFR inhibitors that show high brain permeability. These findings are crucial for addressing challenges associated with treating brain tumors and highlight the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of o-(4-Fluorobenzyl)hydroxylamine hydrochloride involves its interaction with carbonyl-containing compounds. The hydroxylamine group reacts with carbonyl groups to form oximes, which are more stable and easier to analyze. This reaction is particularly useful in analytical chemistry for the detection and quantification of aldehydes and ketones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of o-(4-fluorobenzyl)hydroxylamine hydrochloride with six analogous hydroxylamine derivatives, focusing on structural features, synthesis, applications, and physicochemical properties.

Table 1: Comparative Overview of Hydroxylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications
This compound C₇H₉ClFNO 177.60 4-Fluoro 225–235 Pharmaceutical intermediates
O-(4-Methoxybenzyl)hydroxylamine hydrochloride C₈H₁₂ClNO₂ 189.64 4-Methoxy Not reported Synthetic intermediates
O-(4-Trifluoromethylbenzyl)hydroxylamine HCl C₈H₇ClF₃NO 225.60 4-Trifluoromethyl Not reported Aldose reductase inhibitor synthesis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) C₆F₅CH₂ONH₂·HCl 249.56 2,3,4,5,6-Pentafluoro 215 GC/LC derivatization of carbonyl compounds
O-Benzyl hydroxylamine hydrochloride C₇H₁₀ClNO 159.61 Benzyl (unsubstituted) Not reported General organic synthesis
N-(2,4-Dichlorobenzyl)hydroxylamine HCl C₇H₈Cl₃NO 228.50 2,4-Dichloro Not reported Bioactive molecule development
O-(4-Nitrobenzyl)hydroxylamine hydrochloride C₇H₉ClN₂O₃ 204.61 4-Nitro Not reported Oxidative reaction pathways

Structural and Electronic Differences

  • Fluorinated Derivatives: The 4-fluoro substituent in o-(4-fluorobenzyl)hydroxylamine HCl enhances stability via electron-withdrawing effects, improving resistance to hydrolysis compared to non-fluorinated analogs like O-benzyl hydroxylamine HCl . PFBHA (pentafluorinated) exhibits superior electron-capture properties, making it ideal for gas chromatography (GC) with electron capture detectors (ECD) .
  • Substituent Effects on Reactivity :

    • 4-Methoxy (electron-donating) increases solubility in polar solvents but reduces electrophilicity compared to fluorinated derivatives .
    • 4-Trifluoromethyl and 4-nitro groups (strong electron-withdrawing) enhance reactivity in nucleophilic additions, as seen in aldose reductase inhibitor synthesis .

Biological Activity

o-(4-Fluorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various biological applications, particularly in medicinal chemistry. Its structure, characterized by the presence of a hydroxylamine functional group and a fluorobenzyl moiety, suggests potential for diverse biological activities, including inhibition of specific enzymes and modulation of cellular processes.

  • Chemical Name : this compound
  • Molecular Formula : C7H8ClFNO
  • Molecular Weight : 177.60 g/mol
  • CAS Number : 2687-43-6

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes involved in metabolic pathways. It has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor progression. The compound's hydroxylamine group facilitates nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition of their activity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound triggers caspase activation, which is crucial for the apoptotic process.

Cell Line IC₅₀ Value (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HCT-1162.41Cell cycle arrest and apoptosis

Enzyme Inhibition

This compound has been identified as a potent inhibitor of IDO1, with sub-micromolar potency observed in cell-based assays. The presence of the fluorine atom enhances the compound's binding affinity through hydrophobic interactions, contributing to its effectiveness as an antitumor agent.

Case Studies

  • Study on IDO1 Inhibition
    • A study demonstrated that this compound inhibited IDO1 with an IC₅₀ value in the nanomolar range. This inhibition was linked to enhanced immune responses against tumors, suggesting its potential as an adjunct therapy in cancer treatment .
  • Antiproliferative Effects
    • Additional research highlighted the compound's antiproliferative effects across various cancer cell lines, emphasizing its selective toxicity towards malignant cells while sparing normal cells. Flow cytometry analyses confirmed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls .

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile must be carefully evaluated. Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses; however, further studies are required to assess long-term effects and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing o-(4-fluorobenzyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions using hydroxylamine hydrochloride as a precursor. For example, hydroxylamine hydrochloride reacts with carbonyl derivatives under acidic or basic conditions to form oximes or hydroxamic acids . Microwave-assisted or mechanochemical techniques can enhance reaction efficiency and reduce hazardous by-products like HCl .
  • Critical Considerations : Optimize pH and temperature to avoid decomposition of the fluorobenzyl group. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How is this compound purified, and what analytical techniques validate its purity?

  • Methodology : Recrystallization from ethanol/water mixtures is common. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR, e.g., 19F^{19}\text{F} NMR for fluorinated analogs) confirms purity .
  • Data Interpretation : A sharp melting point (~215°C, similar to pentafluorobenzyl analogs ) and single NMR peaks for the fluorobenzyl moiety indicate minimal impurities.

Q. What are the primary applications of this compound in organic synthesis?

  • Key Uses : It serves as a precursor for oximes, hydroxamic acids, and isoxazoline derivatives with antimicrobial activity . For example, it reacts with chalcones to form halogenated isoxazolines, which are screened against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How do ionic liquids (ILs) improve the synthesis of fluorinated hydroxylamine derivatives, and what mechanistic insights support this?

  • Experimental Design : Replace traditional solvents (e.g., water/HCl) with ILs like butyl imidazolium salts to enhance solubility and reduce side reactions. ILs stabilize intermediates via hydrogen bonding, improving reaction kinetics .
  • Contradiction Analysis : While ILs reduce HCl by-product formation , their high viscosity may slow mass transfer. Compare yields under ultrasonic vs. conventional stirring to resolve this .

Q. What strategies mitigate the compound’s instability during storage or reaction?

  • Methodology : Store at -20°C in desiccated, amber vials to prevent hydrolysis. During reactions, add stabilizers like EDTA to chelate trace metals that catalyze degradation .
  • Data Validation : Monitor decomposition via LC-MS; detect peaks for fluorobenzaldehyde (degradation by-product) at m/z 123.1 .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Approach : Use density functional theory (DFT) to calculate electrophilicity indices of the hydroxylamine group. Compare with experimental results from nucleophilic additions (e.g., with α,β-unsaturated ketones) .
  • Case Study : DFT predicted regioselectivity in tetrazolinone synthesis matched experimental outcomes (e.g., Compound 75 in ).

Contradictions and Resolutions

  • Synthesis Efficiency : Mechanochemical methods claim higher yields than traditional approaches but require specialized equipment. Validate via comparative studies using benchtop vs. ball-mill setups.
  • Analytical Variability : Fluorine NMR (19F^{19}\text{F}) provides precise structural data but may miss trace impurities detectable via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(4-Fluorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
o-(4-Fluorobenzyl)hydroxylamine hydrochloride

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